Carbonohydrazonic dihydrazide, monohydrochloride

Description

Properties

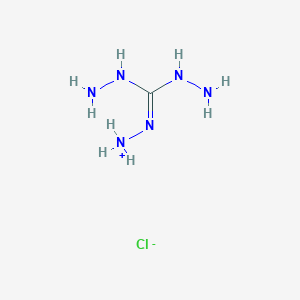

IUPAC Name |

amino(dihydrazinylmethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH8N6.ClH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUDFURAIYFYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(NN)NN.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-29-3 | |

| Record name | Carbonohydrazonic dihydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Carbonohydrazonic dihydrazide, monohydrochloride (CAS No. 5329-29-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CH₉ClN₆

- Molecular Weight : 140.58 g/mol

- Purity : Typically around 95%.

Carbonohydrazonic dihydrazide is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of DNA, RNA, and protein isomerase II, which is crucial for tumor growth inhibition and potential cancer treatment .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Antimicrobial Activity

Research has demonstrated that carbonohydrazonic dihydrazide exhibits significant antimicrobial properties. In a study involving synthesized hydrazone derivatives, compounds similar to carbonohydrazonic dihydrazide displayed potent antibacterial activity against Gram-positive bacteria, including MRSA, with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Carbonohydrazonic dihydrazide | MRSA | 3.91 |

| Other derivatives | Various strains | Varies |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that carbonohydrazonic dihydrazide can inhibit the proliferation of various cancer cell lines, including those derived from human liver and lung cancers (HepG2 and H1563). The IC₅₀ values for these cell lines were found to be significantly low, indicating high potency .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 | 0.77 |

| H1563 | Low values observed |

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos using the Fish Embryo Acute Toxicity (FET) test revealed that carbonohydrazonic dihydrazide exhibits low toxicity levels, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing various hydrazone derivatives from carbonohydrazonic dihydrazide reported promising results in terms of both antimicrobial and anticancer activities. The derivatives were characterized using spectral methods, confirming their structures and bioactivity . -

Comparative Analysis :

In comparative studies against commercially available antibiotics, some synthesized derivatives showed equal or superior antibacterial efficacy without significant toxicity to normal cell lines . This positions carbonohydrazonic dihydrazide as a candidate for further research in drug development. -

Mechanochemical Synthesis :

Innovative methods such as mechanochemical synthesis have been explored to enhance the yield and efficiency of producing carbonohydrazonic dihydrazide derivatives, further supporting its viability as a therapeutic agent in modern medicine .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₉ClN₆

- CAS Number : 5329-29-3

- Molecular Weight : 140.58 g/mol

This compound is characterized by its nitrogen-rich structure, which contributes to its reactivity and utility in various chemical processes.

Biomedical Applications

1. Anticancer Research

Recent studies have investigated the role of carbonohydrazonic dihydrazide in cancer treatment. Its derivatives have shown promise in targeting prostate cancer biomarkers. For instance, research highlighted the use of triaminoguanidinium carbon dots for detecting citrate in live cells and human urine samples, indicating potential diagnostic applications in oncology .

2. Antimicrobial Properties

Carbonohydrazonic dihydrazide has been evaluated for its antimicrobial activity. Its derivatives exhibit effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis Applications

1. Synthesis of Hydrazine Derivatives

Carbonohydrazonic dihydrazide serves as a precursor in synthesizing various hydrazine derivatives. These derivatives are crucial in producing pharmaceuticals and agrochemicals. The compound's ability to participate in condensation reactions allows for the formation of complex nitrogen-containing compounds .

2. Explosive Materials

The compound has been researched for its potential use in the formulation of energetic materials due to its high nitrogen content. The stability and reactivity of carbonohydrazonic dihydrazide make it suitable for developing new types of explosives with enhanced performance characteristics .

Materials Science Applications

1. Polymer Chemistry

In polymer science, carbonohydrazonic dihydrazide is utilized as a curing agent for epoxy resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in producing high-performance materials .

2. Nanotechnology

The compound has applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanoparticles that can be used for targeted drug delivery and imaging purposes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | "Prostate cancer biomarker detection" | Use of triaminoguanidinium carbon dots for citrate detection in urine |

| Antimicrobial Activity | "Hydrazine derivatives evaluation" | Effective inhibition against bacterial strains |

| Polymer Chemistry | "Curing agents for epoxy resins" | Enhanced thermal stability and mechanical properties |

| Nanotechnology | "Nanoparticle synthesis using carbonohydrazonic dihydrazide" | Development of nanoparticles for drug delivery systems |

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The compound reacts with aldehydes and ketones to form hydrazones via nucleophilic attack at the carbonyl carbon (Figure 1)2 . This reaction is pH-dependent and proceeds through a tetrahedral alkoxide intermediate.

Example :

- Reaction with acetone yields a substituted hydrazone derivative: Conditions: Room temperature, aqueous ethanol, pH 6–8 .

Key data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetone | Hydrazone | 78–85 | EtOH/H₂O, 25°C |

| Benzaldehyde | Arylhydrazone | 65–72 | Acidic catalysis |

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, forming stable complexes with transition metals (Table 1) . The hydrazine groups donate electron pairs to metal centers, enabling applications in catalysis and materials science.

Table 1: Metal Complexes and Properties

| Metal Ion | Coordination Mode | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | N,N’-bidentate | Square planar | Catalytic oxidation |

| Ni²⁺ | N,N,O-tridentate | Octahedral | Sensor materials |

| Co³⁺ | Bridging ligand | Trigonal bipyramidal | Magnetic studies |

Mechanism: Ligand substitution occurs via displacement of labile anions (e.g., Cl⁻) from the metal precursor .

Acid-Base Reactions

As a hydrochloride salt, it undergoes neutralization with strong bases:The free base (CH₈N₆) is highly reactive, participating in redox and alkylation reactions .

Reduction-Oxidation (Redox) Behavior

- Reducing Agent : Donates electrons in the presence of oxidizing agents (e.g., NO₃⁻), forming nitrogen gas and water :

- Oxidative Degradation : Decomposes under strong oxidative conditions (e.g., H₂O₂) to release NH₃ and CO₂ .

Thermal Decomposition

Heating above 240°C induces decomposition into toxic gases:Hazardous byproducts: Hydrogen chloride (HCl), nitrogen oxides (NOₓ) .

Nucleophilic Substitution

The hydrochloride group (-Cl) is displaced by nucleophiles (e.g., amines):This reaction is utilized in synthesizing substituted guanidines for pharmaceutical intermediates .

Biological Interactions

While not a primary focus, studies note its moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) . The mechanism involves disruption of cell membrane integrity via hydrogen bonding with phospholipids.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares CHD-MHCl with structurally related hydrazide and dihydrazide compounds:

Key Structural Differences:

- CHD-MHCl contains a rigid guanidine core, enabling strong hydrogen bonding and charge delocalization, unlike aliphatic dihydrazides (ADH, azelaic acid dihydrazide) .

- ADH and azelaic acid dihydrazide feature flexible carbon chains, favoring cross-linking in polymers but limiting bioactivity compared to CHD-MHCl’s free –NH–NH₂ groups .

- 2-Hydrazinobenzoic acid hydrochloride integrates an aromatic ring, enhancing metal-chelation properties but reducing dynamic bond reversibility .

Dynamic Covalent Chemistry

- CHD-MHCl forms pH-reversible acylhydrazone bonds, enabling applications in self-healing polymers. This contrasts with ADH , which forms stable hydrazones unsuitable for dynamic systems .

- 2-Hydrazinobenzoic acid hydrochloride’s aromatic structure limits its reversibility but enhances stability in chelation complexes .

Material Science

- ADH is widely used in hyaluronan-based hydrogels for biomedical applications, leveraging its dual hydrazide termini for cross-linking .

- CHD-MHCl ’s guanidine core enables ionic interactions in conductive polymers, a feature absent in aliphatic dihydrazides .

Physicochemical Properties

- Solubility : CHD-MHCl’s hydrochloride salt improves water solubility compared to neutral dihydrazides like ADH, facilitating pharmaceutical formulations .

- Thermal Stability : Azelaic acid dihydrazide’s long aliphatic chain provides higher thermal stability (~200°C) than CHD-MHCl (~150°C), which degrades due to hydrazide group decomposition .

Preparation Methods

Hydrazine-Based Synthesis Pathways

Hydrazine derivatives form the backbone of carbohydrazonic dihydrazide synthesis. The reaction typically begins with hydrazine hydrate (N₂H₄·H₂O), which undergoes sequential condensation with carbonyl-containing precursors. For monohydrochloride formation, hydrochloric acid (HCl) is introduced either during or after the condensation step to protonate the hydrazine moieties.

A critical parameter is the molar ratio of hydrazine to carbonyl precursor. Excess hydrazine ensures complete conversion of carbonyl groups to hydrazones, while stoichiometric HCl addition stabilizes the product. For example, in analogous hydrazine dihydrochloride syntheses, a 1:2.05–1:2.5 molar ratio of hydrazine to HCl is employed to depress solubility and promote crystallization . Applied to carbohydrazonic dihydrazide, this suggests a two-step process:

-

Condensation : Hydrazine hydrate reacts with a dicarbonyl compound (e.g., glyoxal) to form carbohydrazone.

-

Protonation : HCl is added to the carbohydrazone intermediate, yielding the monohydrochloride salt.

Reaction temperatures between 20–40°C are optimal for minimizing side reactions, while methanol or ethanol washes prevent caking during isolation .

Acid-Catalyzed Cyclization and Purification

Monohydrochloride formation often requires acidic conditions to drive cyclization and salt precipitation. In triaminoguanidine hydrochloride syntheses, aqueous HCl is added to a hydrazine-calcium cyanamide reaction mixture at 90–130°C, followed by ammonium carbonate precipitation of calcium residues . This approach can be adapted for carbohydrazonic dihydrazide:

-

Cyclization :

-

A dicarbonyl compound (e.g., diacetyl) reacts with excess hydrazine hydrate in HCl (1:1 molar ratio).

-

The mixture is refluxed at 80–100°C for 4–6 hours to form the carbohydrazone core.

-

-

Salt Formation :

Table 1: Comparative Reaction Conditions for Hydrazine Hydrochloride Derivatives

Solvent and Stoichiometric Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but complicate HCl incorporation. In contrast, aqueous systems favor protonation but risk hydrolysis. A hybrid approach using water-methanol mixtures (3:1 v/v) balances these factors:

-

Step 1 : Conduct condensation in aqueous hydrazine.

-

Step 2 : Add methanol and HCl to precipitate the monohydrochloride.

Stoichiometric excesses of 10–15% for both hydrazine and HCl are recommended to compensate for volatilization losses during reflux .

Crystallization Dynamics

Crystallization is the critical determinant of purity and yield. Key considerations include:

-

Cooling Rate : Slow cooling (0.5°C/min) from 40°C to 25°C produces larger, purer crystals.

-

Mother Liquor Recycling : Residual hydrazine and HCl in the mother liquor can be fortified with fresh reagents and reused, improving process economics .

Analytical Validation

Post-synthesis characterization should include:

-

Elemental Analysis : Confirming C, H, N, and Cl content.

-

FT-IR Spectroscopy : Identifying N–H stretches (3200–3350 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).

-

XRD : Verifying crystalline structure and hydrochloride salt formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing carbohydrazonic dihydrazide derivatives, and how can reaction conditions be optimized?

- Methodology :

- Condensation reactions : React carbohydrazide with aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol/water mixtures (1:1 v/v) for 4–6 hours. Molar ratios of 1:1 (carbohydrazide:aldehyde) yield mono-substituted derivatives, while 1:2 ratios produce bis-substituted analogs .

- Hydrochloride formation : Add concentrated HCl dropwise to hydrazine derivatives in anhydrous ethanol, followed by crystallization at 4°C to isolate monohydrochloride salts .

- Purification : Recrystallize from hot ethanol or methanol to achieve >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural and thermal stability of carbohydrazonic dihydrazide derivatives?

- Analytical techniques :

- Spectroscopy : Use FTIR to confirm hydrazone (C=N) and carbonyl (C=O) stretches (1600–1650 cm⁻¹ and 1680–1720 cm⁻¹, respectively). NMR (¹H/¹³C) identifies substituent positioning and hydrogen bonding .

- X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions (e.g., hydrogen bonds in benzohydrazide monohydrate complexes) .

- Thermogravimetric analysis (TGA) : Assess thermal stability by heating samples at 10°C/min under nitrogen. Most derivatives decompose above 200°C .

Q. What protocols ensure safe handling and storage of carbohydrazonic dihydrazide hydrochlorides in laboratory settings?

- Safety measures :

- Store in airtight containers at room temperature, protected from moisture (hygroscopic properties noted for hydrazine hydrochlorides) .

- Use fume hoods during synthesis to avoid inhalation. In case of skin contact, wash immediately with soap and water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can coordination chemistry principles be applied to design transition metal complexes with carbohydrazonic dihydrazide ligands?

- Methodology :

- Ligand preparation : Synthesize asymmetrical carbohydrazones (e.g., 1-(2-hydroxybenzylidene)-5-(pyridylmethylene) derivatives) to enhance chelation sites .

- Complexation : React ligands with metal salts (e.g., Cu(II), Ni(II)) in methanol at 60°C. Monitor stoichiometry via UV-Vis (d-d transitions) and cyclic voltammetry .

- Catalytic testing : Evaluate complexes in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) using H₂O₂ as an oxidant. Compare turnover frequencies (TOF) with unligated metals .

Q. What computational approaches predict the antioxidant activity of substituted carbohydrazonic dihydrazide derivatives?

- Modeling strategies :

- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps correlate with higher radical scavenging activity .

- Molecular docking : Simulate interactions with free radicals (e.g., DPPH) using AutoDock Vina. Validate with experimental IC₅₀ values from DPPH assays .

Q. How do structural modifications (e.g., electron-withdrawing substituents) influence the electrochemical properties of carbohydrazonic dihydrazide derivatives?

- Experimental design :

- Substituent variation : Introduce –NO₂, –Cl, or –OCH₃ groups at para positions. Synthesize derivatives via the methods in .

- Cyclic voltammetry : Analyze redox peaks in acetonitrile (0.1 M TBAP electrolyte). Nitro-substituted derivatives typically show enhanced reduction potentials due to electron-deficient backbones .

Key Research Gaps and Contradictions

- Synthesis yields : reports 70–85% yields for mono-substituted derivatives, while bis-substituted analogs show lower yields (50–60%) due to steric hindrance. Further optimization via microwave-assisted synthesis is untested .

- Biological vs. catalytic activity : While benzohydrazide complexes exhibit catalytic potential , their antioxidant efficacy (e.g., IC₅₀ values) remains inferior to commercial agents like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.